N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide -

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide

Catalog Number: EVT-4167168
CAS Number:
Molecular Formula: C19H17BrN2OS
Molecular Weight: 401.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1,3-thiazole derivatives is well-established in the literature, with various approaches available. One common method involves the Hantzsch thiazole synthesis, which involves reacting α-haloketones with thioureas or thioamides [, , ]. Other methods include reactions of α-aminonitriles with thioacids or thioamides [], and cyclization reactions of thioamides with α-haloaldehydes or ketones [, , , ].

Molecular Structure Analysis

The molecular structure of 1,3-thiazole derivatives has been extensively studied using various spectroscopic techniques, including X-ray crystallography, NMR spectroscopy, and IR spectroscopy [, , , , , , , , , , , , , , , , , , , ]. These studies provide detailed insights into the bond lengths, bond angles, and conformational preferences of these molecules, which are crucial for understanding their chemical and biological properties.

Mechanism of Action

The mechanism of action of 1,3-thiazole derivatives varies depending on their specific structure and biological activity. For example, some thiazole-containing compounds act as enzyme inhibitors, while others exert their effects by interacting with DNA or other cellular targets [, , , ].

Applications
  • Antimicrobial agents: Thiazole derivatives have shown activity against a wide range of bacteria and fungi [, , , ]. For example, sulfathiazole, a well-known sulfa drug, exhibits potent antibacterial activity [].
  • Anti-inflammatory agents: Several 1,3-thiazole derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokine production, such as TNF-α [].
  • Anticancer agents: Research suggests that certain thiazole-containing compounds demonstrate promising anticancer activity against various cancer cell lines [, , ].
  • Antihypertensive agents: Some thiazole derivatives act as angiotensin II receptor antagonists, potentially leading to antihypertensive effects [].

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

  • Compound Description: This compound is an orally active antiaggregating agent that metabolizes into SR 121566 in vivo. [] SR 121566 acts as a non-peptide antagonist of the platelet fibrinogen receptor GpIIb-IIIa, demonstrating potent antithrombotic properties. []
  • Relevance: While structurally distinct in its side chains, SR 121787 shares with N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide the core structure of a 1,3-thiazole ring substituted at the 2-position with a nitrogen-containing group. This common motif suggests potential for shared biological activity related to interactions with specific protein targets. []

N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide (4)

  • Compound Description: This compound is a potential positron emission tomography (PET) imaging agent designed to target the metabotropic glutamate 1 (mGlu1) receptor in the brain. [] In vitro and in vivo studies demonstrate high binding affinity to mGlu1, suggesting its potential for studying this receptor in living subjects. []
  • Relevance: This compound, like N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide, features a 1,3-thiazole ring substituted at the 2-position with an amide group. The presence of a substituted phenyl ring (dimethylbenzamide) further emphasizes the structural similarity, although the specific substituents differ. []

4-Halogeno-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-[11C]methylbenzamide

  • Compound Description: This series of compounds was developed as potential PET tracers for imaging metabotropic glutamate 1 (mGlu1) receptors, specifically in melanoma cells. [] The compounds exhibited high uptake in tumor cells and reduced uptake in non-target brain tissues. []
  • Relevance: This series shares the core structure of a 1,3-thiazole ring with a 2-amide substitution with N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide. Furthermore, the presence of a halogen-substituted phenyl ring (4-halogenobenzamide) highlights the structural similarity, despite variations in the specific halogen and other substituents. []

N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylureas

  • Compound Description: This series of compounds was synthesized and evaluated for anti-inflammatory activity. [] Certain derivatives, particularly those with methoxy substitutions on the phenyl rings, showed promising results in reducing carrageenan-induced rat paw edema, suggesting potential as anti-inflammatory agents. []
  • Relevance: This series shares the central 1,3-thiazole ring structure with N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide. The 2-position of the thiazole ring in these compounds is substituted with a urea group, which while different from the amide in the target compound, still represents a nitrogen-containing functional group at this position. Furthermore, the presence of a phenyl ring directly attached to the thiazole ring in both the related compounds and the target compound strengthens their structural similarity. []

N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine

  • Compound Description: This series of compounds, containing a 1,3-thiazole and a triazine ring, was synthesized and screened for antibacterial activity. [] The study explored the influence of physicochemical properties on their effectiveness against both gram-positive and gram-negative bacteria. []
  • Relevance: This series shares the core 1,3-thiazole ring and the 4-substituted phenyl ring directly attached to it with N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide. Although the substituent at the 2-position of the thiazole ring (a triazin-2-amine) differs from the target compound's amide group, the shared core structure suggests a potential for similar chemical behavior and possibly overlapping biological activities. []

2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

  • Compound Description: This compound, featuring a chloroacetamide group at the 2-position of the thiazole ring, has been structurally characterized by X-ray crystallography. [] The study revealed details about its molecular geometry and crystal packing. []
  • Relevance: This compound exhibits a close structural resemblance to N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide. Both molecules share the 1,3-thiazole ring substituted with a phenyl ring at the 4-position and an acetamide group at the 2-position. The key difference lies in the presence of a bromine atom in the para position of the phenyl ring in the target compound, as opposed to a chlorine atom in the related compound. []

4-/5-/6-/7-Nitro-N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides

  • Compound Description: This series of compounds, characterized by a nitro-substituted indole ring linked to a thiazole moiety through a carbohydrazide group, was investigated for their antifungal and antibacterial activities. [] The study demonstrated that some of these compounds exhibited promising antimicrobial properties. []
  • Relevance: While structurally distinct in their side chains, these compounds share with N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide the core structure of a 1,3-thiazole ring substituted at the 2-position with a nitrogen-containing group (carbohydrazide). This common motif, coupled with the presence of an aromatic ring directly attached to the thiazole, suggests a potential for similar modes of interaction with biological targets. []

2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

  • Compound Description: This compound, a chloroacetamide derivative of thiazole with a chlorine atom substituted on the phenyl ring, has been structurally characterized by X-ray crystallography. [] The study focused on its molecular conformation and intermolecular interactions in the solid state. []
  • Relevance: This compound is structurally very similar to N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide, with both sharing the 1,3-thiazole ring, a 4-halophenyl substituent on the thiazole, and a 2-chloroacetamide group. The primary difference lies in the halogen substituent on the phenyl ring, which is bromine in the target compound and chlorine in this related compound. []

N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea

  • Compound Description: This compound is a derivative of a known glycogen synthase kinase 3β (GSK-3β) inhibitor. [] Structural characterization by X-ray crystallography provided insights into its molecular conformation and hydrogen-bonding patterns. []
  • Relevance: Although the target compound and this compound have distinct structures overall, they both contain a 1,3-thiazole ring. This shared feature highlights the significance of the thiazole moiety in medicinal chemistry and suggests that both compounds might exhibit biological activities related to this heterocyclic ring system. []

2-Chloro-N′-[4-(dimethylamino)benzylidene]-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetohydrazide

  • Compound Description: This compound, characterized by a complex structure incorporating a thiazole ring, a hydrazide group, and a substituted benzylidene moiety, has been structurally characterized by X-ray crystallography. [] The study elucidated its molecular conformation and the role of intra- and intermolecular hydrogen bonding in its crystal packing. []
  • Relevance: Despite significant structural differences, this compound and N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide share the common feature of a 1,3-thiazole ring. This shared motif underscores the relevance of this heterocycle in medicinal chemistry and suggests that both compounds could potentially interact with similar biological targets, although this interaction might be influenced by the broader structural context. []

N-[4-Ferrocenyl-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide

  • Compound Description: This compound, incorporating a ferrocenyl group, a triazole ring, and a nitrobenzamide moiety attached to a central thiazole ring, has been synthesized as a potential anticancer agent. [] Its crystal structure has been determined, revealing details about its molecular geometry and intermolecular interactions. []
  • Relevance: This compound shares with N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide the central 1,3-thiazole ring and the presence of an aromatic ring (nitrobenzamide) directly attached to the thiazole. While this related compound has a more complex structure overall, the shared features suggest a potential for overlapping chemical properties and possibly even similar biological activities, although these might be modulated by the distinct substituents and their effects on the overall molecular structure and electronic properties. []

2-Chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]-N′-(naphthalen-1-ylmethylidene)acetohydrazide

  • Compound Description: This compound, a complex molecule containing a thiazole ring, a hydrazide group, and a naphthalene moiety, has been investigated for its structural properties. [] X-ray crystallographic analysis revealed details about its molecular conformation and the presence of intermolecular hydrogen bonding in the crystal lattice. []

N-[4-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide

  • Compound Description: This compound, featuring a difluorophenyl, a triazole ring, and a fluorobenzamide group linked to a central thiazole ring, has been synthesized and characterized as a potential fungicidal agent. [] Its crystal structure has been determined, providing insights into its molecular geometry and the role of hydrogen bonding in its crystal packing. []
  • Relevance: This compound shares a significant structural similarity with N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide. Both molecules possess a 1,3-thiazole ring with a halogenated phenyl ring at the 4-position and an amide group at the 2-position. The key differences lie in the specific halogen substituents on the phenyl ring and the presence of a triazole ring in this related compound. Despite these differences, the shared core structure suggests a potential for similar chemical behavior and possibly overlapping biological activities. []

4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

  • Compound Description: This newly synthesized analogue of nitazoxanide was found to be a potent inhibitor of the growth of the kinetoplastid parasites Trypanosoma cruzi and Leishmania mexicana in vitro. [] It exhibited even greater potency than its parent compound, nitazoxanide, and the metabolite tizoxanide, suggesting potential as an antiparasitic agent. []
  • Relevance: NTB shares with N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide the central 1,3-thiazole ring and the presence of a substituted benzamide group at the 2-position. While the specific substitution patterns on the benzamide ring and the thiazole ring differ, the shared structural features highlight the importance of this scaffold in medicinal chemistry and suggest that both compounds might exhibit biological activities related to this heterocyclic system. []

Properties

Product Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylbutanamide

Molecular Formula

C19H17BrN2OS

Molecular Weight

401.3 g/mol

InChI

InChI=1S/C19H17BrN2OS/c1-2-16(13-6-4-3-5-7-13)18(23)22-19-21-17(12-24-19)14-8-10-15(20)11-9-14/h3-12,16H,2H2,1H3,(H,21,22,23)

InChI Key

GUYDRODZOZMFRN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.